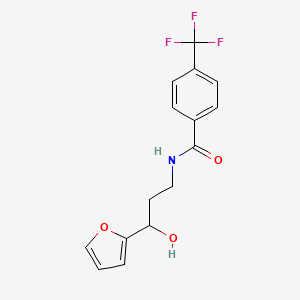

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

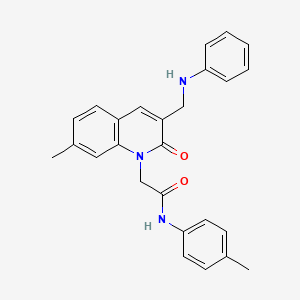

“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also has a trifluoromethyl group attached to a benzamide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the furan ring, the trifluoromethyl group, or the benzamide group. For example, the furan ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group might participate in radical reactions .Wissenschaftliche Forschungsanwendungen

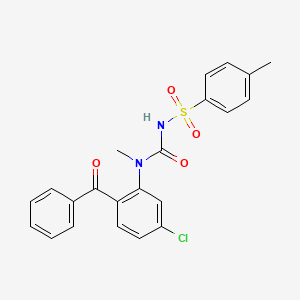

Excited-State Intramolecular Proton and Charge Transfer

Research has shown that modifications in the molecular structure can significantly regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics, which are crucial for the development of fluorescent probes and organic radiation scintillators. These modifications can shift absorption and emission spectra and modulate excited-state behaviors, enhancing ICT characteristics and influencing the occurrence of ESIPT due to higher energy barriers (Han et al., 2018).

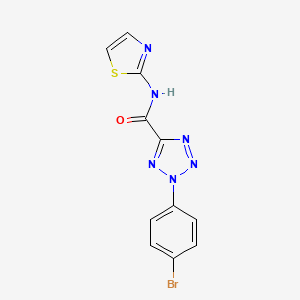

Antiplasmodial Activities

In the fight against malaria, N-acylated furazan-3-amines have demonstrated significant activity against different strains of Plasmodium falciparum. The structural nature of the acyl moiety is crucial for the activity, with benzamides showing promising results. This research has led to the identification of compounds with excellent physicochemical properties and high antiplasmodial activity, suggesting potential as therapeutic agents against malaria (Hermann et al., 2021).

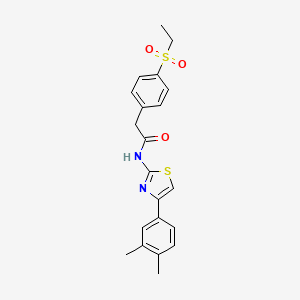

Synthetic Approaches for Enaminones

Developing synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety has implications for biological activity, chemosensors, and fluorescence studies. These approaches involve reactions of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols, yielding compounds that could serve as bases for pharmaceuticals and advanced materials (Stepanova et al., 2020).

Fluorescence Sensing and Imaging

Modifying molecular structures to regulate ESIPT and ICT is a promising strategy for developing new fluorescent probes and imaging agents. These modifications can effectively shift absorption and emission spectra, providing tools for studying biological systems and developing materials with specific optical properties (Han et al., 2018).

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c16-15(17,18)11-5-3-10(4-6-11)14(21)19-8-7-12(20)13-2-1-9-22-13/h1-6,9,12,20H,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVPMQKSSDWETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2746077.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2746087.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)

![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)